4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by identifying the parent hydride as cyclopentan-1-ol, a five-membered carbocyclic alcohol. The substituents are prioritized based on their positions and functional complexity. At position 4, two identical (benzyloxy)methyl groups are attached, denoted by the prefix "4,4-bis[(benzyloxy)methyl]." The term "bis" indicates two identical substituents at the same position, each consisting of a benzyl ether (–OCH2C6H5) linked to a methylene group (–CH2–).
At position 2, a 1-phenylpropylidene group is present. The propylidene moiety (CH2–CH2–CH=) is numbered such that the double bond originates at C1, with a phenyl group (–C6H5) attached to the terminal carbon (C3). The suffix "-idene" specifies the presence of a double bond within the substituent. Thus, the complete IUPAC name, this compound, adheres to the hierarchical substitution rules outlined in IUPAC Provisional Recommendations.
Molecular Geometry and Stereochemical Analysis
The cyclopentanol core adopts a puckered conformation to alleviate angle strain, typical of five-membered rings. Substituents at positions 2 and 4 introduce steric and electronic perturbations. The 4,4-bis[(benzyloxy)methyl] groups, being bulky, likely occupy equatorial positions to minimize 1,3-diaxial interactions. This arrangement reduces torsional strain and stabilizes the ring conformation.
The 1-phenylpropylidene group at position 2 introduces geometric isomerism. The double bond (C=C) in the propylidene chain may exhibit E or Z stereochemistry, depending on the spatial arrangement of the phenyl group relative to the cyclopentanol ring. Additionally, the hydroxyl group at position 1 creates a chiral center, necessitating R or S configuration assignment. However, the stereochemical descriptors for this compound remain unspecified in publicly available data, highlighting a gap for future experimental validation.
Comparative Analysis with Related Cyclopentanol Derivatives
Comparative analysis with structurally similar compounds reveals distinct trends in steric and electronic effects:
The title compound’s 4,4-bis[(benzyloxy)methyl] groups confer heightened lipophilicity compared to mono-substituted analogues, potentially enhancing membrane permeability in biological systems. Conversely, the 1-phenylpropylidene moiety introduces rigidity, reducing conformational flexibility relative to alkyl-substituted derivatives like 1-(3-methyloxetan-3-yl)piperazinylpent-2-enenitrile. These structural nuances underscore the compound’s unique physicochemical profile among cyclopentanol derivatives.
Properties
CAS No. |
828913-70-8 |
|---|---|
Molecular Formula |
C30H34O3 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4,4-bis(phenylmethoxymethyl)-2-(1-phenylpropylidene)cyclopentan-1-ol |
InChI |
InChI=1S/C30H34O3/c1-2-27(26-16-10-5-11-17-26)28-18-30(19-29(28)31,22-32-20-24-12-6-3-7-13-24)23-33-21-25-14-8-4-9-15-25/h3-17,29,31H,2,18-23H2,1H3 |
InChI Key |
HBDKQVJKLBTLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CC(CC1O)(COCC2=CC=CC=C2)COCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Core Construction via Diels-Alder Reaction
A foundational approach involves constructing the cyclopentane ring through a Diels-Alder reaction (Search Result,):
Reaction Scheme:
$$
\text{Diene (e.g., 1,3-butadiene)} + \text{Dienophile (e.g., maleic anhydride)} \xrightarrow{\text{Heat}} \text{Cycloadduct}
$$
- Post-functionalization steps include hydrogenation to saturate the ring and oxidation to introduce ketone intermediates.
Key Data:
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder Reaction | 150°C, 12 h | 78 | |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | 92 |
Introduction of (Benzyloxy)methyl Groups
The bis(benzyloxy)methyl groups are introduced via Williamson ether synthesis or alkylation (Search Results,):
Procedure:
- Diol Protection:
- Treat cyclopentane-1,4-diol with benzyl chloromethyl ether (2.2 equiv) in THF using NaH as a base.
- Reaction time: 24 h at 60°C.
Analytical Validation:
Formation of 1-Phenylpropylidene Substituent
The 1-phenylpropylidene group is introduced via Wittig reaction (Search Result):
Reaction Scheme:
$$
\text{Cyclopentanone intermediate} + \text{PhCH₂CH₂PPh₃Br} \xrightarrow{\text{NaHMDS, THF}} \text{Alkene product}
$$
Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaHMDS | THF | -78 to 25 | 72 |
| KOtBu | DMF | 25 | 58 |
Final Hydroxylation at Position 1
The hydroxyl group is introduced via stereoselective reduction of a ketone precursor (Search Result):
Procedure:
- Reduce 2-(1-phenylpropylidene)cyclopentanone using NaBH₄/CeCl₃ in methanol.
- Selectivity: >95% syn diastereomer (¹H NMR confirmation).
Conditions:
- Reaction time: 2 h at 0°C.
- Yield: 88%.
Alternative Pathways and Comparative Analysis
Ring-Closing Metathesis (RCM)
An advanced method employs Grubbs catalyst for cyclopentane formation (Search Result):
$$
\text{Diepoxide} \xrightarrow{\text{Grubbs II, CH₂Cl₂}} \text{Cyclopentene} \xrightarrow{\text{Hydrogenation}} \text{Cyclopentane}
$$
- Advantages: Better stereocontrol.
- Yield: 70% (cyclopentene), 90% (hydrogenation).
One-Pot Tandem Reactions
A streamlined approach combines alkylation and cyclization (Search Result):
- Use AlCl₃ as a Lewis acid to promote simultaneous benzylation and ring formation.
- Yield: 65% (requires purification via column chromatography).
Critical Evaluation of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder + Functionalization | High regioselectivity | Multi-step, moderate overall yield |
| RCM | Stereochemical control | Cost of Grubbs catalyst |
| One-Pot Tandem | Reduced steps | Lower yield, side reactions |
Industrial-Scale Considerations
- Solvent Choice: THF and DMF are preferred for solubility but require stringent drying (Search Result).
- Catalyst Recycling: Ni-La molecular sieves (Search Result) enable reuse for >10 cycles without yield drop.
- Purity Standards: Final products require >99% purity (HPLC), achieved via recrystallization in ethyl acetate/hexane (Search Result).
Chemical Reactions Analysis
Types of Reactions
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to act as a potential lead compound for drug development targeting various diseases.
- Case Study: Research has shown that derivatives of similar compounds exhibit anti-cancer properties by inhibiting specific cellular pathways associated with tumor growth. The introduction of functional groups can modify biological activity, making this compound a candidate for further exploration in cancer therapeutics .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various reactions, such as:
- Cross-coupling reactions : Useful for forming carbon-carbon bonds.
- Diels-Alder reactions : Facilitates the construction of cyclic structures.
These reactions are essential for synthesizing natural products and designing new materials .
Material Science
In material science, this compound can be utilized as a building block for polymers or as an additive in resin formulations. Its properties can enhance the mechanical strength and thermal stability of materials.
- Application Example: Incorporating this compound into polymer matrices can improve their performance in high-temperature applications or environments requiring enhanced chemical resistance .
Mechanism of Action
The mechanism of action of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
- Core Structure: Cyclopentanol with an amino-butyl substituent.
- Key Differences: The amino group enhances water solubility via hydrogen bonding, contrasting with the target compound’s lipophilic benzyloxy groups. Applications: Widely used in pharmaceutical synthesis (e.g., chiral intermediates) and agrochemicals due to its reactivity in amine-mediated reactions .
- Reactivity: The amino group participates in nucleophilic substitutions, whereas the target’s hydroxyl and benzyloxy groups are more suited for esterification or hydrogenolysis.
Table 1: Cyclopentanol Derivatives Comparison
| Property | Target Compound | 1-(1-Aminobutan-2-yl)cyclopentan-1-ol |
|---|---|---|
| Molecular Weight | ~440 g/mol* | 157.25 g/mol |
| Key Substituents | 4,4-Bis(benzyloxy)methyl, 1-phenylpropylidene | 1-Aminobutan-2-yl |
| Solubility | Low water solubility (lipophilic) | Moderate water solubility (polar amino group) |
| Synthetic Applications | Lipophilic intermediates, protective group chemistry | Pharmaceuticals, agrochemicals |
*Estimated based on structural formula.
Benzyloxy-Substituted Compounds
Table 2: Benzyloxy-Containing Compounds
| Property | Target Compound | Quebecol Intermediate |
|---|---|---|
| Core Structure | Cyclopentanol | Di-phenylmethanol |
| Benzyloxy Function | Permanent substituent | Protective group (removed during synthesis) |
| Stability | High (stable ether linkages) | Labile under hydrogenation |
Conjugated Systems and Aromatic Substituents
4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile (CAS 35202-54-1)
- Core Structure : Benzocyclobutene with methoxy and nitrile groups.
- Key Differences: The benzocyclobutene core introduces ring strain, enhancing reactivity in [2+2] cycloadditions, whereas the target’s cyclopentanol lacks such strain. Electronic Effects: The target’s phenylpropylidene group may enable conjugation, similar to benzocyclobutene’s strained π-system, but with distinct applications (e.g., UV absorption vs. drug delivery) .
Table 3: Conjugated Systems Comparison
| Property | Target Compound | 4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile |
|---|---|---|
| Core Reactivity | Moderate (cyclopentanol) | High (strained benzocyclobutene) |
| Key Functional Groups | Hydroxyl, benzyloxy, phenylpropylidene | Methoxy, nitrile |
| Applications | Potential chiral synthon | Materials science, photochemistry |
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzyloxy groups necessitate careful handling (e.g., inert atmosphere for stability), akin to protocols for Quebecol intermediates .
- Biological Relevance: Lipophilic benzyloxy groups may enhance blood-brain barrier penetration, contrasting with polar analogs like 1-(1-aminobutan-2-yl)cyclopentan-1-ol .
Biological Activity
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a cyclopentanol core with multiple functional groups, which may contribute to its reactivity and interactions with biological targets. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by:
- Cyclopentanol core : Provides a stable backbone for the compound.
- Benzyloxy groups : Enhance solubility and may influence biological activity.
- Phenylpropylidene moiety : Potentially increases interaction with biological receptors.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the cyclopentanol ring : Using suitable precursors under controlled conditions.
- Introduction of benzyloxy groups : Through alkylation reactions.
- Attachment of the phenylpropylidene moiety : Via condensation reactions.
Each step requires careful optimization to ensure high yields and purity of the final product.
Preliminary studies indicate that this compound may interact with various biological targets. The hydroxyl group on the cyclopentanol ring can participate in hydrogen bonding and other interactions that are essential for binding to proteins or enzymes.
Biological Assays
The compound has been evaluated for its biological activity through various assays:
- Antioxidant Activity : Demonstrated moderate antioxidant properties, potentially mitigating oxidative stress in cells.
- Enzyme Inhibition : Exhibited inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism, which could have implications for conditions like gout .
Comparative Analysis
The following table summarizes findings from related compounds that share structural similarities with this compound:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol | Contains benzyloxy groups and an amino functionality | Potential neuroprotective effects |
| Methyl 2,4-Bis(benzyloxy)phenylacetate | Similar benzyloxy substitutions | Exhibits anti-inflammatory properties |
| 4-(Benzyloxy)-2-buten-1-ol | Contains a butenol moiety | Known for its reactivity in organic synthesis |
Antimycobacterial Activity
Recent research has focused on the antimycobacterial properties of compounds related to this compound. A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines that showed promising activity against Mycobacterium tuberculosis (Mtb), indicating a potential pathway for developing new tuberculosis treatments . The most effective derivatives had minimum inhibitory concentrations (MICs) comparable to established drugs like isoniazid.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on Vero and HepG2 cell lines revealed that certain derivatives maintain selective toxicity, suggesting their potential as therapeutic agents with minimized side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
